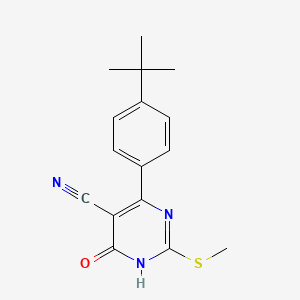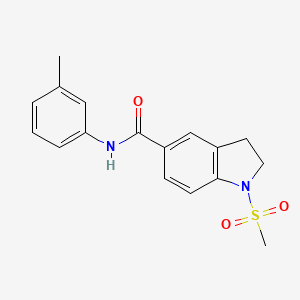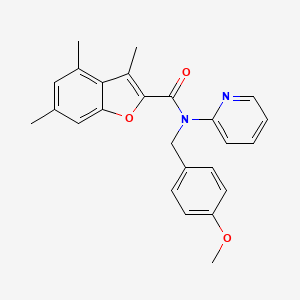![molecular formula C21H20ClN3O3S B11367673 5-chloro-N-(2,5-dimethylphenyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11367673.png)
5-chloro-N-(2,5-dimethylphenyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-クロロ-N-(2,5-ジメチルフェニル)-2-[(3-メチルベンジル)スルホニル]ピリミジン-4-カルボキサミドは、ピリミジン誘導体のクラスに属する合成有機化合物です。 これらの化合物は、多様な生物活性で知られており、多くの場合、医薬品化学において新しい治療薬の開発に使用されます。
2. 製法
合成経路と反応条件
5-クロロ-N-(2,5-ジメチルフェニル)-2-[(3-メチルベンジル)スルホニル]ピリミジン-4-カルボキサミドの合成は、通常、複数のステップが含まれます。
ピリミジンコアの形成: ピリミジンコアは、酸性または塩基性条件下で、β-ジカルボニル化合物とグアニジン誘導体との縮合反応によって合成することができます。
スルホニル化: スルホニル基は、トリエチルアミンなどの塩基の存在下で、ピリミジン誘導体をスルホニルクロリドと反応させることで導入することができます。
アミド化: 最後のステップは、適切なアミンとスルホニル化されたピリミジンを適切な条件下で反応させることによって、カルボキサミド基を形成することです。
工業生産方法
この化合物の工業生産は、高収率と高純度を確保するために、上記の合成経路の最適化を伴う可能性があります。 これには、連続フローリアクター、高度な精製技術、厳格な品質管理対策の使用が含まれる場合があります。
3. 化学反応の分析
反応の種類
酸化: この化合物は、特にメチル基で酸化反応を起こし、対応するアルコールまたはカルボン酸を生成する可能性があります。
還元: 還元反応はスルホニル基を標的にし、スルフィドまたはチオールに変換する可能性があります。
置換: ピリミジン環上の塩素原子は求核置換反応の部位となり、さまざまな誘導体を生成する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤を使用することができます。
置換: アミン、チオール、アルコキシドなどの求核剤を塩基性条件下で用いることができます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、メチル基の酸化はカルボン酸を生成する可能性があり、塩素原子の求核置換はさまざまな置換ピリミジン誘導体を生成する可能性があります。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: ピリミジン誘導体を含む生物学的プロセスを研究するためのプローブとして。
医学: 特定の分子標的に結合する能力により、癌などの病気の治療のための潜在的な治療薬として。
工業: 特定の特性を持つ新素材の開発に使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(2,5-DIMETHYLPHENYL)-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrimidine derivatives. Key steps in the synthesis may involve:
Nucleophilic substitution: Introduction of the chloro group on the pyrimidine ring.
Sulfonylation: Attachment of the methanesulfonyl group to the aromatic ring.
Amidation: Formation of the carboxamide group through reaction with an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-CHLORO-N-(2,5-DIMETHYLPHENYL)-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breakdown of the compound in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. It could serve as a lead compound in drug discovery, particularly if it exhibits activity against specific biological targets.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. For example, they could be investigated as potential inhibitors of enzymes or receptors involved in disease pathways.
Industry
In industry, this compound could find applications in the development of new materials or as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
作用機序
この化合物の作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。 スルホニル基とカルボキサミド基は、これらの標的に結合し、それらの活性を調節する上で重要な役割を果たす可能性があります。 関与する正確な経路は、化合物が使用される特定の生物学的コンテキストによって異なります。
6. 類似の化合物との比較
類似の化合物
5-クロロ-N-(2,5-ジメチルフェニル)-2-[(3-メチルベンジル)スルホニル]ピリミジン-4-カルボキサミド: は、以下のような他のピリミジン誘導体と比較することができます。
独自性
5-クロロ-N-(2,5-ジメチルフェニル)-2-[(3-メチルベンジル)スルホニル]ピリミジン-4-カルボキサミドにおけるスルホニル、カルボキサミド、および塩素基のユニークな組み合わせにより、分子標的への結合親和性の向上、安定性の向上、類似の化合物と比較して薬物動態プロファイルの改善などの特定の特性が付与される可能性があります。
類似化合物との比較
Similar Compounds
Similar compounds to 5-CHLORO-N-(2,5-DIMETHYLPHENYL)-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE might include other pyrimidine derivatives with similar functional groups. Examples could include:
- 5-Chloro-2-methylpyrimidine-4-carboxamide
- N-(2,5-Dimethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
Uniqueness
The uniqueness of 5-CHLORO-N-(2,5-DIMETHYLPHENYL)-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and their spatial arrangement. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C21H20ClN3O3S |
|---|---|
分子量 |
429.9 g/mol |
IUPAC名 |
5-chloro-N-(2,5-dimethylphenyl)-2-[(3-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C21H20ClN3O3S/c1-13-5-4-6-16(9-13)12-29(27,28)21-23-11-17(22)19(25-21)20(26)24-18-10-14(2)7-8-15(18)3/h4-11H,12H2,1-3H3,(H,24,26) |
InChIキー |
QAAVHRJDJQHUGS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=C(C=CC(=C3)C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B11367593.png)
![2-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-ethoxyphenyl)-4,6-dimethylpyridine-3-carboxamide](/img/structure/B11367601.png)
![2-(2,3-dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B11367606.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11367614.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B11367615.png)
![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11367625.png)
![2-{4-[3-(Pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid](/img/structure/B11367629.png)

![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}acetamide](/img/structure/B11367643.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B11367649.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide](/img/structure/B11367661.png)

![4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11367687.png)

